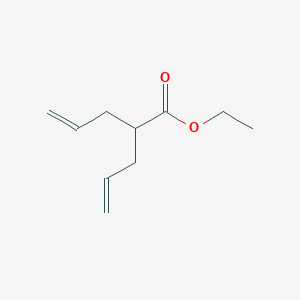
2-烯丙基戊-4-烯酸乙酯
描述
Ethyl 2-allylpent-4-enoate is a chemical compound with the molecular formula C10H16O2 . It is also known as Diallylacetic Acid Ethyl Ester and is used as a reactant in the synthesis of isopentenyl-N-methylquinolinedione.
Molecular Structure Analysis
The molecular structure of Ethyl 2-allylpent-4-enoate involves an α,β-unsaturated carboxylic ester, where the ester C=O function is conjugated to a C=C double bond at the α,β position .
科学研究应用
Organic Light Emitting Diode (OLED) Applications
The compound’s derivatives, particularly when complexed with metals like Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+, have been theoretically studied for their OLED properties. Complexation has shown to improve hole and electron transfer rates, which is crucial for the performance of OLEDs .
Organic Solar Cell (OSC) Properties
In the context of OSCs, the energy gap of the compound’s derivatives significantly reduces upon complexation, enhancing their suitability as electron donors to materials like PCBM. This makes them promising candidates for use in solar cells .
Charge Transport Enhancement
Complexation with transition metals such as Pt 2+ has been shown to tune charge transport in the compound’s derivatives for better performance. This is particularly important for applications in the electronic industry where efficient charge mobility is desired .
Luminescence Property Improvement
The luminescence properties of “Ethyl 2-allylpent-4-enoate” derivatives can be enhanced through complexation, which is beneficial for applications that require materials with specific luminescent characteristics .
Open Circuit Voltage (VOC) Optimization
For OSC applications, the open circuit voltage (VOC) of the compound’s derivatives falls within a range that is considered good enough for practical usage, indicating their potential in power generation applications .
UV-Visible Absorption Spectrum
The UV-visible absorption spectra of the compound’s derivatives show absorption maxima well below 900 nm, which is vital for the efficient functioning of solar cells, indicating their applicability in photovoltaic technologies .
安全和危害
属性
IUPAC Name |
ethyl 2-prop-2-enylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKJTLFVKISHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


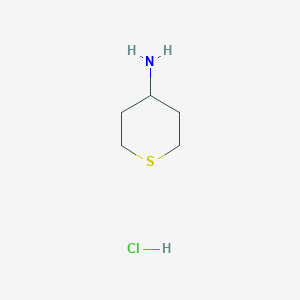
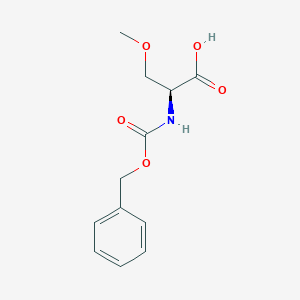
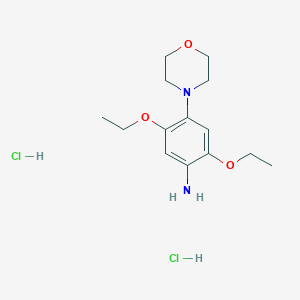

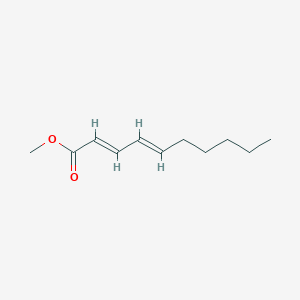
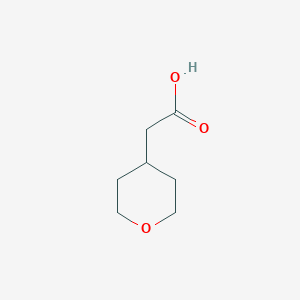
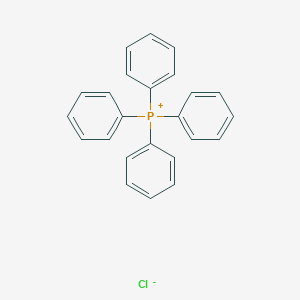
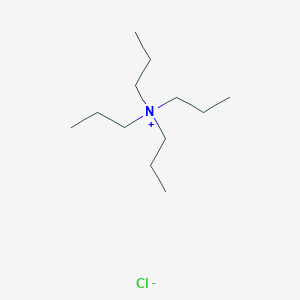
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
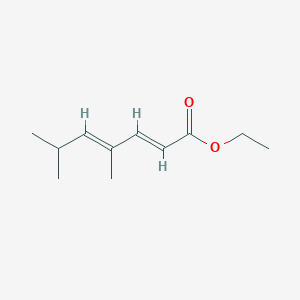
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)